molecular formula C7H4F4O B1223655 2-Fluoro-6-(trifluoromethyl)phenol CAS No. 239135-50-3

2-Fluoro-6-(trifluoromethyl)phenol

Cat. No. B1223655
M. Wt: 180.1 g/mol
InChI Key: UDHBWKRKZXAQPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-6-(trifluoromethyl)phenol and related compounds involves complex chemical reactions, often requiring specific reagents and conditions for successful outcomes. For instance, the synthesis of pentafluorophenylxenon(II) fluoroborates, closely related to the compound of interest, is achieved through the reaction of xenon difluoride with tris(pentafluorophenyl)borane, demonstrating the versatility of fluorinated phenols in synthesizing novel cations (Naumann & Tyrra, 1989). Additionally, a convenient synthetic route has been developed for 2,4,6-tris(fluorosulfonyl)phenol, indicating the potential for creating variously substituted fluorophenols under specific conditions (Boiko et al., 2011)(Boiko et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-(trifluoromethyl)phenol and its derivatives has been studied using techniques such as gas-phase electron diffraction. These studies reveal the presence of weak intramolecular hydrogen bonding, which could influence the reactivity and physical properties of the molecule (Vajda & Hargittai, 1993)(Vajda & Hargittai, 1993).

Chemical Reactions and Properties

2-Fluoro-6-(trifluoromethyl)phenol participates in various chemical reactions, highlighting its reactivity and potential for modification. A novel synthesis route involving O-carboxydifluoromethylation and subsequent decarboxylative fluorination has been reported, offering a practical approach for O-trifluoromethylation of phenols (Zhou et al., 2016)(Zhou et al., 2016). Moreover, biocatalytic methods have been developed for the trifluoromethylation of unprotected phenols, demonstrating the compound's versatility in organic synthesis (Simon et al., 2016)(Simon et al., 2016).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • The trifluoromethyl (TFM, -CF3) group is a common component in FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups in these compounds contributes to their pharmacological activities .
    • A specific example of a trifluoromethyl-containing compound is (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1. This compound was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give an intermediate .
  • Organic Chemistry

    • Trifluoromethyl ethers are synthesized from aliphatic alcohols . This procedure is applicable to the conversion of primary alcohols into trifluoromethyl alkyl ethers .
  • Agricultural Chemistry

    • Trifluoromethyl-substituted pyridine derivatives have been found to exhibit higher fungicidal activity than chlorine and other derivatives . A specific compound, 2,3,5-DCTF, is used in the synthesis of fluazinam .
  • Medicinal Chemistry

    • Trifluoromethyl group-containing drugs have been approved by the FDA . For instance, Ubrogepant, a medicament used for acute migraine, contains a trifluoromethyl group .
  • Pesticide Chemistry

    • Trifluoromethylpyridine derivatives, similar in structure to “2-Fluoro-6-(trifluoromethyl)phenol”, have been found to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
  • Material Science

    • The trifluoromethyl group can be used in the synthesis of materials with unique properties. For instance, it can be used in the synthesis of polymers with high thermal stability .

Safety And Hazards

The safety information for “2-Fluoro-6-(trifluoromethyl)phenol” includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of “2-Fluoro-6-(trifluoromethyl)phenol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Trifluoromethylated arenes are of interest for agrochemicals, pharmaceuticals, and advanced materials , suggesting potential areas for future research and development.

properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHBWKRKZXAQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379225
Record name 2-fluoro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethyl)phenol

CAS RN

239135-50-3
Record name 2-Fluoro-6-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239135-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Cioffi, P Muthuraman, A Raja, A Varadi… - Journal of medicinal …, 2020 - ACS Publications
Accumulation of cytotoxic lipofuscin bisretinoids may contribute to atrophic age-related macular degeneration (AMD) pathogenesis. Retinal bisretinoid synthesis depends on the influx of …
Number of citations: 8 pubs.acs.org

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